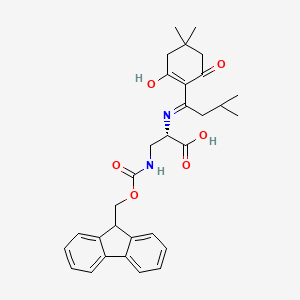

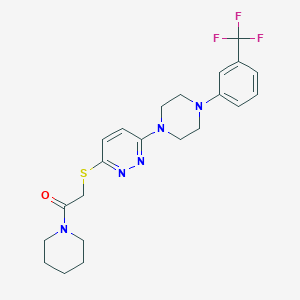

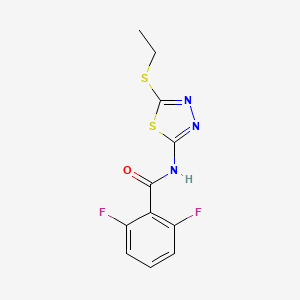

![molecular formula C20H26N4O B2492290 (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034480-87-8](/img/structure/B2492290.png)

(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, particularly those incorporating the benzo[d]imidazole motif, often involves the formation of C-N bonds via aromatic aldehydes and o-phenylenediamine. In one approach, the presence of N,N-dimethylformamide/sulfur leads to the formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives under mild conditions (Zhan et al., 2019). This method may provide insights into the synthesis of the compound , emphasizing the versatility and efficiency of utilizing aromatic precursors for constructing complex heterocyclic frameworks.

Molecular Structure Analysis

Molecular structure determination, such as that of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with metal chlorides, provides valuable insights into the geometric and electronic configuration of these compounds. X-ray diffraction analysis plays a critical role in elucidating the crystalline structure, showcasing how the dihydroisoquinoline and benzimidazole fragments orient in relation to each other and the metal ions in complexes (Sokol et al., 2011). Such analyses are fundamental for understanding the interaction potentials and stability of the compound under study.

Chemical Reactions and Properties

Chemical reactivity and properties of related compounds, such as the generation of various derivatives through reactions with carboxylic acids or the synthesis of conjugates as tubulin polymerization inhibitors, highlight the functional versatility and potential biological relevance of these molecules (Bassyouni et al., 2012). These reactions not only expand the chemical diversity of benzo[d]imidazole derivatives but also provide a framework for the design of molecules with specific biological functions.

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies on related compounds, such as those exploring the crystal structure and physical behavior of benzimidazole derivatives in metal complexes, shed light on the factors influencing these properties, including molecular geometry and intermolecular interactions (Sokol et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, define the utility of a compound in synthetic chemistry and potential applications. Investigations into the synthesis and reactivity of related benzimidazole compounds provide insights into strategies for introducing functional groups, modifying the core structure, and enhancing the compound's chemical diversity and potential utility (Zhan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Facile synthesis approaches for various chemical compounds incorporating different moieties, such as benzimidazole, have been developed. For example, the synthesis of new thieno[2,3-b]thiophene derivatives and pyrazolo[5,1-c]triazines, indicating the interest in creating novel compounds for further applications in medicinal chemistry and materials science (Mabkhot et al., 2010) (Abdelhamid et al., 2012).

Antimicrobial and Antioxidant Activities

- Compounds containing benzimidazole and other heterocyclic moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes pyridine derivatives and benzimidazole carbonyl compounds, indicating the potential pharmacological applications of these compounds (Patel et al., 2011) (Bassyouni et al., 2012).

Corrosion Inhibition

- Imidazole-based molecules, which share structural similarity to the queried compound, have been used for corrosion inhibition of carbon steel in an acid medium. This highlights the application of such compounds in industrial and engineering contexts to protect metals against corrosion (Costa et al., 2021).

Crystal Structures

- Studies on the crystal structures of compounds with N-heterocycles, such as imidazol and benzimidazol moieties, provide insights into the molecular arrangements and potential intermolecular interactions. This knowledge is fundamental for the development of new materials and drugs (Wang et al., 2017).

Wirkmechanismus

Target of Action

It is known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing indole and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes in which these proteins are involved.

Biochemical Pathways

Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral replication, microbial growth, and more.

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density , can provide some insights into its potential pharmacokinetic behavior. For instance, its relatively high boiling point suggests that it may have good thermal stability, which could potentially enhance its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.

Eigenschaften

IUPAC Name |

[4-(2-phenylethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(17-6-7-18-19(14-17)22-15-21-18)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZJFEWQIGJQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)CCC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

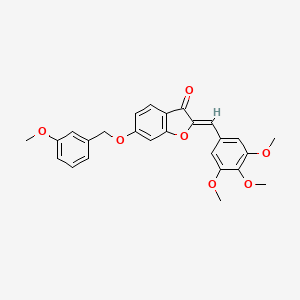

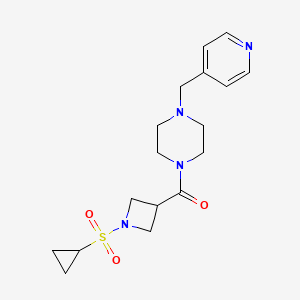

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)

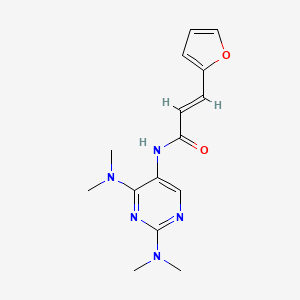

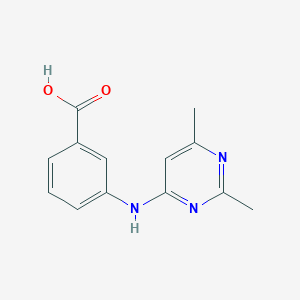

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

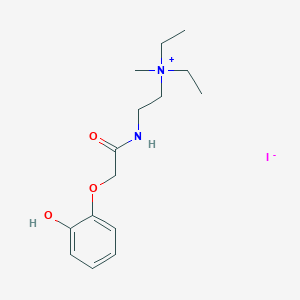

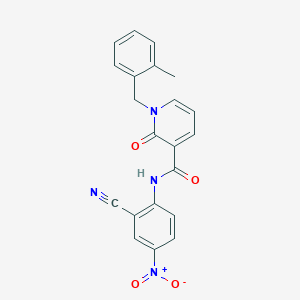

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)